molecular formula C23H16N2O2S B3485869 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide

Cat. No.: B3485869
M. Wt: 384.5 g/mol
InChI Key: FQDUPADBRUKIQL-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide” is a compound that belongs to the benzothiazole class . Benzothiazoles have been studied for their potential biological activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

A structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . For one of the derivatives, single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations were conducted .


Chemical Reactions Analysis

The synthesis of benzothiazoles involves various reactions. For instance, Sahoo and co-workers synthesized new analogues by combining 1,3,4-oxadiazole and benzo[d]thiazole via Mannich reaction under conventional heating and improved microwave irradiations .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. For instance, some benzothiazole derivatives show different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned, benzothiazole derivatives have been found to exhibit inhibitory activity against M. tuberculosis . The structure-activity relationships of new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Safety and Hazards

While specific safety and hazard data for this compound is not available, it’s important to handle all chemical compounds with care. Some benzothiazole derivatives may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Benzothiazole derivatives continue to be a subject of research due to their potential biological activities. Future research may focus on the development of new synthetic pathways and the exploration of their biological activities .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O2S/c1-14-12-16(23-25-18-7-3-5-9-21(18)28-23)10-11-17(14)24-22(26)20-13-15-6-2-4-8-19(15)27-20/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDUPADBRUKIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide
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N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide

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